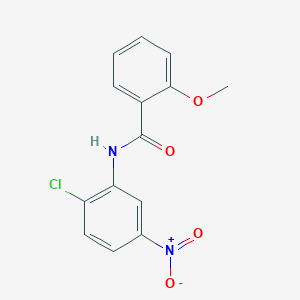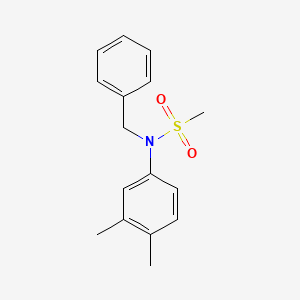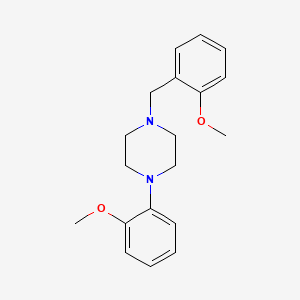
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine, also known as DF-MDBU, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. DF-MDBU belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs), which are known to have antidepressant and anxiolytic effects.
Mechanism of Action
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine acts as a reversible inhibitor of MAO-A and MAO-B, binding to the active site of the enzyme and preventing the breakdown of neurotransmitters. It has been shown to have a higher affinity for MAO-B than MAO-A, making it a selective inhibitor of this enzyme. This selectivity is important, as inhibition of MAO-A can lead to potentially dangerous interactions with certain foods and medications.
Biochemical and Physiological Effects:
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, leading to improved mood and cognitive function. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine has several advantages for use in lab experiments. It is a potent and selective inhibitor of MAO-B, making it useful for studying the role of this enzyme in various neurological disorders. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use. N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine can be toxic at high doses, and its effects on other enzymes and neurotransmitters in the brain are not well understood.
Future Directions
There are several potential future directions for research on N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to protect dopaminergic neurons in animal models. Another area of interest is its potential use in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to enhance their antidepressant effects. Further research is also needed to better understand the biochemical and physiological effects of N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine, as well as its potential toxicity and side effects.
Synthesis Methods
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine can be synthesized through a multistep process involving the reaction of benzylamine with 2,6-difluorobenzaldehyde, followed by reduction with sodium borohydride and subsequent methylation with methyl iodide. The final product can be obtained through purification by column chromatography.
Scientific Research Applications
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine has been studied for its potential applications in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease. It has been shown to be a potent inhibitor of both MAO-A and MAO-B, which are enzymes responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of these enzymes, N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine can increase the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N/c1-18(10-12-6-3-2-4-7-12)11-13-14(16)8-5-9-15(13)17/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSWPTDMULHOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(2,6-difluorophenyl)-N-methylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B5887080.png)


![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)
